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molecular formula C14H14N2S2 B8464896 Benzyl (5-methylpyridin-2-yl)carbamodithioate CAS No. 59181-05-4

Benzyl (5-methylpyridin-2-yl)carbamodithioate

Cat. No. B8464896
M. Wt: 274.4 g/mol
InChI Key: QQUCBTQJDPACRC-UHFFFAOYSA-N
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Patent
US04224331

Procedure details

Benzyl(5-methyl-2-pyridyl)dithiocarbamate (3 g.) was suspended in ethanol (30 ml.). Methylamine (33% ethanolic solution, 10 ml.) was added and the mixture stirred at room temperature for 1 hour. On the addition of water, the thiourea separated and was collected by filtration, dried and recrystallised from ethanol-petrol ether. Yield 2.5 g., m.pt. 161° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(S[C:9](=[S:18])[NH:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=1)C1C=CC=CC=1.[CH3:19][NH2:20].O>C(O)C>[CH3:17][C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:9]([NH:20][CH3:19])=[S:18])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(NC1=NC=C(C=C1)C)=S
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the thiourea separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol-petrol ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1C=CC(=NC1)NC(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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